![molecular formula C16H12Br2 B14729944 1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] CAS No. 5865-77-0](/img/structure/B14729944.png)
1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]: is an organic compound with the molecular formula C16H12Br2 It is a derivative of benzene, where two benzene rings are connected by an ethyne (acetylene) linkage, and each benzene ring has a bromomethyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromomethylbenzene.
Formation of Ethyne Linkage: The next step involves the coupling of two 2-bromomethylbenzene molecules through an ethyne linkage. This can be achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperature is usually maintained between 50-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles (e.g., hydroxide, amine, or thiol groups).
Coupling Reactions: The ethyne linkage allows for further coupling reactions, such as the Sonogashira coupling, to introduce additional functional groups or extend the conjugated system.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents like water or alcohols.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are used in solvents like THF or DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or THF.
Major Products:
Substitution Reactions: Products include 1,1’-(Ethyne-1,2-diyl)bis[2-(hydroxymethyl)benzene], 1,1’-(Ethyne-1,2-diyl)bis[2-(aminomethyl)benzene], and 1,1’-(Ethyne-1,2-diyl)bis[2-(thiomethyl)benzene].
Coupling Reactions: Products include extended conjugated systems or functionalized derivatives.
Oxidation and Reduction: Products include corresponding aldehydes, carboxylic acids, or methyl derivatives.
Applications De Recherche Scientifique
Chemistry: 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with extended conjugation, which are useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules. Its bromomethyl groups can be functionalized to introduce various pharmacophores, making it a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, which have applications in coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] depends on the specific application and the functional groups introduced during its chemical transformations. For example:
In Organic Synthesis:
In Biological Systems: The compound can interact with biological targets through its functionalized derivatives, which may bind to specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
- 1,1’-(Ethyne-1,2-diyl)bis[2-(hydroxymethyl)benzene]
- 1,1’-(Ethyne-1,2-diyl)bis[2-(aminomethyl)benzene]
- 1,1’-(Ethyne-1,2-diyl)bis[2-(thiomethyl)benzene]
- 1,1’-(Ethyne-1,2-diyl)bis[2-(methyl)benzene]
Comparison:
- Uniqueness: The presence of bromomethyl groups in 1,1’-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene] makes it highly reactive and versatile for further functionalization. This distinguishes it from its hydroxymethyl, aminomethyl, and thiomethyl analogs, which have different reactivity profiles.
- Applications: While all these compounds can be used as building blocks in organic synthesis, the bromomethyl derivative is particularly useful for introducing a wide range of functional groups through nucleophilic substitution reactions.
Propriétés
Numéro CAS |
5865-77-0 |
|---|---|
Formule moléculaire |
C16H12Br2 |
Poids moléculaire |
364.07 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-[2-[2-(bromomethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C16H12Br2/c17-11-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)12-18/h1-8H,11-12H2 |
Clé InChI |
VSJAGSWIVZSYDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CBr)C#CC2=CC=CC=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)

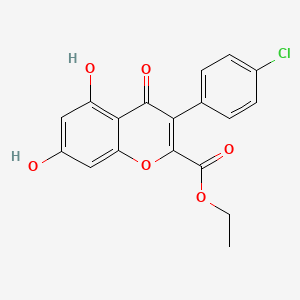
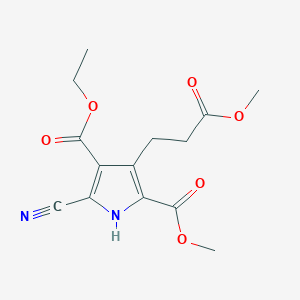
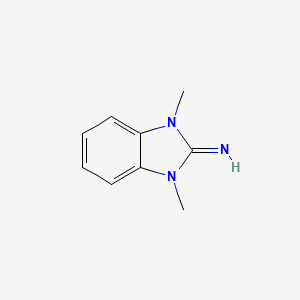

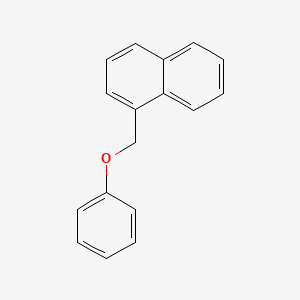
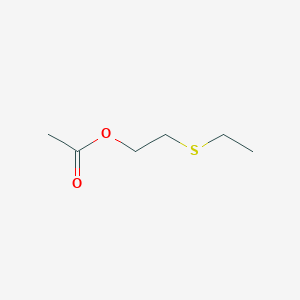


![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)

